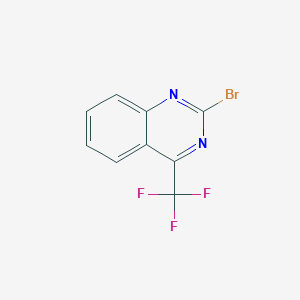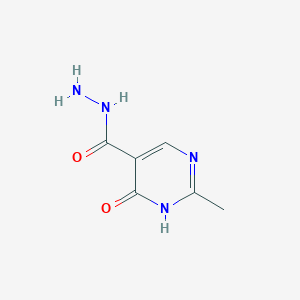
Potassium2-phenylethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium2-phenylethane-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to an ethane backbone, which is further connected to a sulfonate group. The potassium ion serves as the counterion, making the compound soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium2-phenylethane-1-sulfonate typically involves the sulfonation of phenylethane. One common method is the reaction of phenylethane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium2-phenylethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Under specific conditions, the sulfonate group can be reduced to sulfides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated phenylethane derivatives.
Applications De Recherche Scientifique
Potassium2-phenylethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its solubility and stability.
Industry: It is used in the production of detergents, surfactants, and other cleaning agents due to its ability to lower surface tension.
Mécanisme D'action
The mechanism of action of Potassium2-phenylethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- Sodium2-phenylethane-1-sulfonate
- Potassium2-toluene-1-sulfonate
- Sodium2-toluene-1-sulfonate
Comparison: Potassium2-phenylethane-1-sulfonate is unique due to its specific combination of a phenyl group and a sulfonate group with a potassium counterion. This combination imparts distinct solubility and reactivity properties compared to similar compounds. For instance, Sodium2-phenylethane-1-sulfonate has similar structural features but different solubility and ionic interactions due to the presence of sodium instead of potassium. Similarly, Potassium2-toluene-1-sulfonate and Sodium2-toluene-1-sulfonate have a toluene group instead of a phenyl group, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H9KO3S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
potassium;2-phenylethanesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
IYFGMMCSQZMLNT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
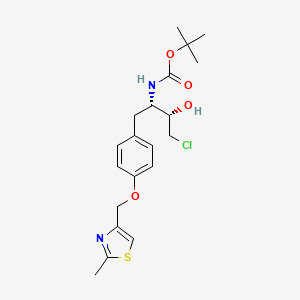
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
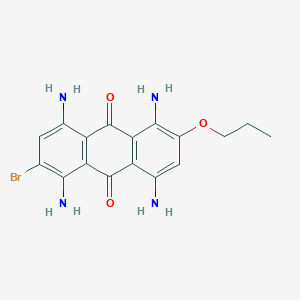
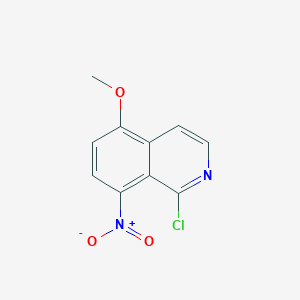
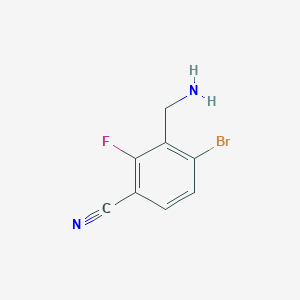
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)

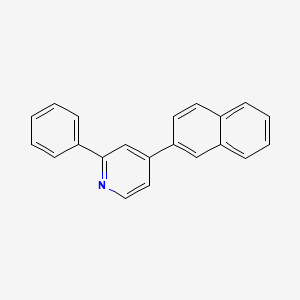
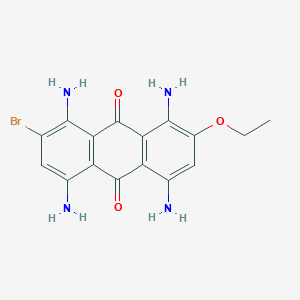
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
